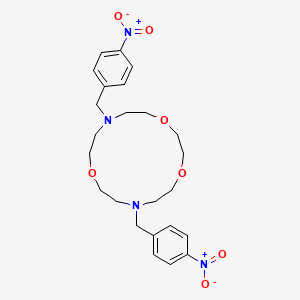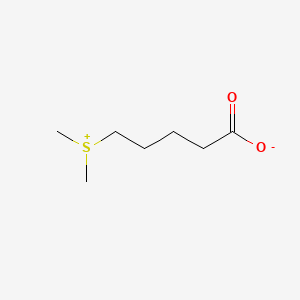
Magaldrat
Übersicht
Beschreibung
Magaldrat ist ein Hydroxymagnesiumaluminat-Komplex, der häufig als Antazidum verwendet wird. Es ist wirksam bei der Neutralisierung von Magensäure und der Linderung von Symptomen, die mit Erkrankungen wie gastroösophagealer Refluxkrankheit, Magengeschwüren und Gastritis verbunden sind . Die Verbindung ist bekannt für ihre schnelle Wirkung und nachhaltige Wirkung, was sie zu einer beliebten Wahl für die Behandlung säurebedingter Magen-Darm-Erkrankungen macht .
Wissenschaftliche Forschungsanwendungen
Gesundheit des Magen-Darm-Trakts
Magaldrat spielt eine wichtige Rolle für die Gesundheit des Magen-Darm-Trakts . Seine Wirkungsweise beruht auf der Neutralisierung von Magensäure und der Bildung einer schützenden Beschichtung . Daher ist es wirksam bei der Behandlung verschiedener Erkrankungen des Magen-Darm-Trakts.
Behandlung von Geschwüren
This compound wird zur Behandlung von Zwölffingerdarm- und Magengeschwüren eingesetzt . Es trägt dazu bei, die Magensäure zu neutralisieren, die andernfalls die Magenschleimhaut schädigen und zu Geschwüren führen kann.
Behandlung von Ösophagitis
Ösophagitis, eine Entzündung der Speiseröhre, ist eine weitere Erkrankung, die mit this compound behandelt werden kann . Das Medikament kann dazu beitragen, die Säure der Mageninhalte zu reduzieren, die in die Speiseröhre zurückfließen, wodurch die Symptome gelindert und die Heilung gefördert wird.
Gastroösophageale Refluxkrankheit (GERD)
This compound wird zur Behandlung der gastroösophagealen Refluxkrankheit (GERD) eingesetzt . GERD ist eine chronische Erkrankung, bei der Magensäure häufig in die Röhre zurückfließt, die Mund und Magen verbindet (Speiseröhre). This compound wirkt, indem es die Säuremenge in Ihrem Magen reduziert.
Pharmakologische Eigenschaften
This compound ist ein Hydroxymagnesiumaluminat-Komplex, der durch Magensäure schnell in Mg(OH)2 und Al(OH)3 umgewandelt wird . Diese Verbindungen werden schlecht resorbiert, wodurch eine anhaltende antacide Wirkung erzielt wird .
Wechselwirkungen mit anderen Arzneimitteln
This compound kann die Wirkung von Medikamenten wie Tetracyclinen, Benzodiazepinen und Indomethacin negativ beeinflussen . Daher ist es wichtig, diese Wechselwirkungen bei der Verschreibung von this compound zu berücksichtigen.
Wirkmechanismus
- Additionally, it strengthens mucosal barrier integrity and enhances gastroesophageal sphincter tone .
- The released aluminum hydroxide is more active in an unpolymerized state, initiating and sustaining neutralization of excess stomach acid .
- By maintaining a balanced pH, it supports the integrity of the gastrointestinal mucosa and prevents acid-related damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult a healthcare professional for personalized advice and dosing recommendations. If you have any further questions, feel free to ask! 😊🌟 .
Biochemische Analyse
Biochemical Properties
Magaldrate plays a significant role in biochemical reactions within the gastrointestinal tract. Upon ingestion, it interacts with gastric acid, leading to the formation of magnesium hydroxide and aluminum hydroxide . These compounds neutralize stomach acid, thereby reducing acidity and providing relief from symptoms associated with acid reflux and ulcers . Magaldrate also interacts with various enzymes and proteins in the gastrointestinal tract, including pepsin, by increasing the pH and reducing the enzyme’s activity .
Cellular Effects
Magaldrate influences various types of cells and cellular processes within the gastrointestinal tract. It primarily affects the epithelial cells lining the stomach and intestines by neutralizing stomach acid and protecting the mucosal lining from corrosive damage . This compound also impacts cell signaling pathways by altering the pH environment, which can affect the activity of acid-sensitive ion channels and receptors . Additionally, magaldrate may influence gene expression related to acid production and mucosal protection .
Molecular Mechanism
The molecular mechanism of magaldrate involves its rapid conversion into magnesium hydroxide and aluminum hydroxide upon contact with gastric acid . These hydroxides neutralize stomach acid by reacting with hydrogen ions to form water and neutral salts . This reaction reduces the acidity in the stomach, providing relief from acid-related symptoms. Magaldrate’s interaction with gastric acid also leads to the formation of a protective layer on the mucosal lining, preventing further damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magaldrate have been observed to change over time. Initially, magaldrate rapidly neutralizes stomach acid, providing immediate relief from symptoms . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged use of magaldrate may lead to changes in the gastrointestinal environment, including alterations in the microbiome and mucosal integrity . Additionally, the compound’s degradation products may have varying effects on cellular processes .
Dosage Effects in Animal Models
In animal models, the effects of magaldrate vary with different dosages. At therapeutic doses, magaldrate effectively neutralizes stomach acid and provides relief from gastrointestinal symptoms . At higher doses, magaldrate may cause adverse effects such as diarrhea, constipation, and electrolyte imbalances . Studies have also shown that excessive doses of magaldrate can lead to toxic effects, including aluminum and magnesium toxicity, which can impact renal function and bone health .
Metabolic Pathways
Magaldrate is involved in metabolic pathways related to its conversion and elimination from the body. Upon ingestion, magaldrate is rapidly converted into magnesium hydroxide and aluminum hydroxide by gastric acid . These compounds are poorly absorbed in the gastrointestinal tract and are primarily excreted through feces . A small fraction of absorbed magnesium and aluminum ions are eliminated through the urine . The metabolic pathways of magaldrate also involve interactions with enzymes and cofactors that regulate its conversion and excretion .
Transport and Distribution
Magaldrate is transported and distributed within the gastrointestinal tract upon ingestion. It interacts with transporters and binding proteins that facilitate its movement through the stomach and intestines . The compound’s distribution is influenced by factors such as gastric emptying time and intestinal transit time . Magaldrate’s localization and accumulation within the gastrointestinal tract are essential for its therapeutic effects, as it needs to be present at the site of acid production to neutralize stomach acid effectively .
Subcellular Localization
The subcellular localization of magaldrate primarily occurs within the gastrointestinal tract, where it exerts its antacid effects . Upon ingestion, magaldrate is localized to the stomach and intestines, where it interacts with gastric acid and mucosal cells . The compound’s activity is influenced by its localization within the acidic environment of the stomach, which facilitates its conversion into active hydroxides . Additionally, magaldrate’s subcellular localization may involve interactions with cellular components such as ion channels and receptors that regulate acid production and mucosal protection .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Magaldrat wird durch Reaktion von Magnesiumhydroxid und Aluminiumhydroxid in Gegenwart von Schwefelsäure synthetisiert. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Bildung des gewünschten Hydroxymagnesiumaluminat-Komplexes zu gewährleisten . Der Prozess lässt sich wie folgt zusammenfassen:
-
Reaktion von Magnesiumhydroxid und Aluminiumhydroxid: : [ \text{Mg(OH)}_2 + \text{Al(OH)}_3 \rightarrow \text{AlMg}_2(\text{OH})_7 ]
-
Zugabe von Schwefelsäure: : [ \text{AlMg}_2(\text{OH})_7 + \text{H}_2\text{SO}_4 \rightarrow \text{AlMg}_2(\text{OH})_7\cdot\text{SO}_4 ]
Industrielle Produktionsverfahren
In industriellen
Eigenschaften
IUPAC Name |
aluminum;magnesium;hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFPTBLGXRKRAO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlHMgO5S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74978-16-8 | |
| Record name | Magaldrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074978168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
![3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)
![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)




